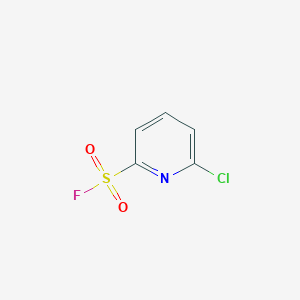

6-Chloropyridine-2-sulfonyl fluoride

Description

Properties

IUPAC Name |

6-chloropyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBTVKRPJCPAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 6 Chloropyridine 2 Sulfonyl Fluoride

The fundamental physicochemical properties of 6-Chloropyridine-2-sulfonyl fluoride (B91410) are essential for its proper handling, characterization, and application in synthesis.

| Property | Value |

| CAS Number | 2229182-48-1 bldpharm.com |

| Molecular Formula | C5H3ClFNO2S bldpharm.com |

| Molecular Weight | 195.60 g/mol bldpharm.com |

| Boiling Point | No data available |

| Melting Point | No data available |

Note: Detailed experimental data for boiling point, melting point, and spectral analysis are not consistently available in publicly accessible literature.

Reactivity and Mechanistic Investigations of 6 Chloropyridine 2 Sulfonyl Fluoride and Sulfonyl Fluorides in Pyridine Scaffolds

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

SuFEx chemistry, a concept introduced by Sharpless and co-workers, has emerged as a powerful tool in chemical synthesis, offering a new generation of click reactions. researchgate.netbldpharm.com It is characterized by the exchange of a fluoride atom from a high-oxidation-state sulfur(VI) center with a nucleophile. nih.gov This process allows for the modular and efficient assembly of complex molecular architectures. bldpharm.com The reactions are typically high-yielding, wide in scope, and often proceed under mild conditions, making them compatible with a diverse range of functional groups. researchgate.net

Fundamental Principles and Electrophilic Nature of the S-F Bond

The success of SuFEx chemistry is rooted in the unique properties of the sulfur(VI)-fluoride (S-F) bond. This bond is remarkably stable under many conditions, including resistance to oxidation, reduction, strong acids, and heat. bldpharm.comnih.govsigmaaldrich.com This stability, however, belies a latent electrophilicity at the sulfur center. nih.gov The strong electronegativity of the fluorine atom polarizes the S-F bond, rendering the sulfur atom susceptible to nucleophilic attack.

The activation of this otherwise stable bond is a key principle of SuFEx. acs.org This can be achieved under specific conditions, often with the use of catalysts such as Lewis bases (e.g., tertiary amines), bifluoride salts, or through proximal activation within a biological environment. nih.gov The activation process facilitates the departure of the fluoride ion, which is a competent leaving group, especially when stabilized by proton or silicon centers in the reaction medium. bldpharm.comsigmaaldrich.comnih.gov The kinetic and thermodynamic properties of the bonds to the sulfur(VI) center, in conjunction with the hydrogen-bonding environment of the fluoride ion, are crucial for the SuFEx transformation to proceed. nih.gov

The general order of reactivity for S(VI)-F bonds towards SuFEx reactions with aryl silyl (B83357) ethers has been suggested as: RN=S(OF)₂ > R–SO₂F > R–OSO₂F > RN=S(O)(OAr)F. nih.gov This hierarchy highlights the tunable reactivity of different SuFExable groups.

Nucleophilic Reactivity Profiles

The electrophilic sulfur atom in sulfonyl fluorides like 6-Chloropyridine-2-sulfonyl fluoride readily reacts with a variety of nucleophiles. This reactivity is the cornerstone of its utility in synthesis, allowing for the formation of stable sulfonamide and sulfonate ester linkages.

The reaction between sulfonyl fluorides and amine nucleophiles to form sulfonamides is a well-established and highly valuable transformation in organic and medicinal chemistry. acs.org While sulfonyl fluorides are generally more stable and less reactive than their chloride counterparts, their reaction with amines can be effectively promoted. acs.org

Methods to facilitate this reaction often involve the use of strong bases, an excess of the amine, or heating. acs.org More recent advancements have introduced milder conditions, such as the use of calcium triflimide [Ca(NTf₂)₂] as a Lewis acid to activate the sulfonyl fluoride. acs.orgresearchgate.net This method has been shown to be effective for a wide array of sterically and electronically diverse sulfonyl fluorides and amines. researchgate.net The addition of a co-catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) can further enhance the reaction rate, allowing for the formation of sulfonamides at room temperature in short reaction times. acs.orgnih.gov Mechanistic studies suggest that the calcium center activates the sulfonyl fluoride by coordinating to both a sulfonyl oxygen and the departing fluoride, while DABCO acts as a Brønsted base to activate the amine nucleophile. hmc.edu

The deprotonation of the amine nucleophile has been shown to control the reaction course. Neutral amines may favor other reaction pathways in certain substrates, whereas amine anions, generated with bases like LiHMDS, selectively attack the sulfonyl group to yield sulfonamides. researchgate.netbohrium.com

| Amine Type | General Reactivity | Typical Conditions | Product |

|---|---|---|---|

| Primary Aliphatic Amines | High | Base (e.g., Et₃N), Lewis Acid (e.g., Ca(NTf₂)₂), Room Temp to 60°C | N-Alkyl Sulfonamide |

| Secondary Aliphatic Amines | Moderate to High | Base, Lewis Acid, Room Temp to 60°C | N,N-Dialkyl Sulfonamide |

| Primary Aryl Amines (Anilines) | Moderate | Lewis Acid/DABCO, Elevated Temp | N-Aryl Sulfonamide |

| Ammonia | Moderate | Lewis Acid/DABCO | Primary Sulfonamide |

Sulfonyl fluorides also react with hydroxyl-containing nucleophiles, such as phenols and alcohols, to furnish sulfonate esters. This reaction is a cornerstone of SuFEx chemistry, particularly the reaction with silyl-protected phenols. nih.gov The reaction is often catalyzed by bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). nih.gov

More recently, silicon-free SuFEx reactions have been developed. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the reaction of a range of phenols and alcohols with various sulfonyl fluorides to afford sulfonate esters. researchgate.net

The reactivity of sulfonyl fluorides extends to a broader range of oxygen-containing nucleophiles. While the reaction with phenols is quite favorable, reactions with aliphatic alcohols can be more challenging and may require more forcing conditions. nih.gov For example, the reaction between aryl sulfonyl fluorides and secondary alcohols can necessitate the use of a strong guanidine (B92328) catalyst like BTMG at elevated temperatures. nih.gov The use of phenolate (B1203915) anions, generated by a base, enhances the nucleophilicity of the oxygen atom and facilitates the reaction. nih.gov

| Nucleophile | General Reactivity | Typical Conditions | Product |

|---|---|---|---|

| Phenols (Aryl Alcohols) | High | Base (e.g., DBU), NHC catalyst | Aryl Sulfonate Ester |

| Silyl-protected Phenols | Very High | Base (e.g., DBU) | Aryl Sulfonate Ester |

| Primary Alcohols | Low to Moderate | Strong base/catalyst, elevated temperature | Alkyl Sulfonate Ester |

| Secondary Alcohols | Low | Strong base/catalyst (e.g., BTMG), elevated temperature | Alkyl Sulfonate Ester |

Reactivity with Biological Nucleophiles (Amino Acid Side Chains)

A particularly significant aspect of sulfonyl fluoride chemistry is their reactivity towards nucleophilic side chains of amino acids found in proteins. This has led to their widespread use as covalent probes in chemical biology and drug discovery. nih.govnih.govnih.gov Sulfonyl fluorides are considered "privileged" warheads because they exhibit a fine balance of aqueous stability and reactivity, allowing them to selectively label specific amino acid residues within the complex cellular environment. nih.govnih.gov

Unlike some other covalent modifiers that primarily target cysteine, sulfonyl fluorides can react with a broader range of nucleophilic residues, including serine, threonine, tyrosine, lysine (B10760008), and histidine. acs.orgnih.gov The specific residue that reacts is often determined by the local protein microenvironment, which can enhance the nucleophilicity of a particular side chain. nih.govnih.gov

Tyrosine: The phenolate side chain of tyrosine is a particularly good nucleophile for SuFEx reactions, especially when activated by a nearby basic residue. nih.govnih.gov Selective modification of tyrosine residues has been achieved by using specific catalysts that favor its deprotonation over other nucleophilic amino acids. nih.gov

Lysine: The ε-amino group of lysine is another common target for sulfonyl fluorides, forming a stable sulfonamide linkage. acs.org

Serine and Threonine: The hydroxyl groups of serine and threonine can also be targeted, leading to the formation of sulfonate esters. Sulfonyl fluorides have a long history as inhibitors of serine proteases. nih.govnih.gov

Histidine: The imidazole (B134444) side chain of histidine can also act as a nucleophile towards sulfonyl fluorides. acs.org

The latent reactivity of sulfonyl fluorides makes them ideal for developing covalent inhibitors and chemical probes to study protein function and validate drug targets. nih.govnih.gov

| Amino Acid | Nucleophilic Group | Resulting Linkage | General Reactivity Context |

|---|---|---|---|

| Tyrosine (Tyr) | Phenolic hydroxyl (-OH) | Sulfonate Ester | Highly reactive, especially when deprotonated by local basic residues. |

| Lysine (Lys) | ε-Amino (-NH₂) | Sulfonamide | Common target, forms stable adducts. |

| Serine (Ser) | Hydroxyl (-OH) | Sulfonate Ester | Classic target in serine proteases. |

| Threonine (Thr) | Hydroxyl (-OH) | Sulfonate Ester | Reactive in specific protein microenvironments. |

| Histidine (His) | Imidazole ring | Sulfonamide-like | Can be targeted, especially when proximal to the binding site. |

Serine and Threonine Residues

Sulfonyl fluorides have a well-established reactivity towards serine residues, particularly those located in the active sites of serine proteases and esterases. nih.govnih.gov This reactivity has been historically exploited in the design of enzyme inhibitors. The reaction involves the nucleophilic attack of the serine hydroxyl group on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the formation of a stable sulfonate ester linkage and the displacement of the fluoride ion.

While the reactivity with serine is prominent, threonine residues can also be targeted by sulfonyl fluorides. nih.govwikipedia.org The mechanism is analogous to that of serine, involving the secondary hydroxyl group of the threonine side chain. However, the steric hindrance from the adjacent methyl group on the threonine side chain can influence the reaction kinetics compared to the more accessible primary hydroxyl of serine.

In some instances, the interaction of a genetically encoded fluorosulfate-L-tyrosine (FSY) with proximal serine or threonine residues can lead to their conversion into dehydroalanine (B155165) (Dha) or dehydrobutyrine (Dhb), respectively. nih.gov This occurs through a SuFEx reaction followed by the hydrolysis of the resulting sulfate (B86663) linker. nih.gov

Lysine and Histidine Residues

Lysine and histidine residues are also important targets for covalent modification by sulfonyl fluorides through the SuFEx reaction. stanford.edunih.govnih.govacs.org The primary amine of the lysine side chain and the imidazole ring of histidine are sufficiently nucleophilic to react with the sulfonyl fluoride warhead.

The reactivity towards these residues is highly dependent on the local protein microenvironment. nih.gov For a reaction to occur, the nucleophilic residue must be in a favorable orientation and possess sufficient nucleophilicity, which can be enhanced by nearby basic residues that can act as general bases. nih.gov The pKa of the lysine amino group and the histidine imidazole ring are crucial, as the deprotonated forms are the reactive species.

Studies have shown that aryl fluorosulfates can be effectively used to target histidine residues, with the reaction rate being influenced by the stability of the electrophile and the solvent accessibility of the target residue. nih.govescholarship.org For instance, less solvent-exposed histidine residues embedded within a binding site are more amenable to modification by milder fluorosulfates. nih.gov The development of sulfonyl fluoride-based probes has enabled the mapping of reactive lysine and histidine residues in the proteome, highlighting the broad applicability of these electrophiles for targeting non-catalytic residues. nih.govnih.gov

The following table summarizes the reactivity of sulfonyl fluorides with lysine and histidine residues based on findings from various studies.

| Target Residue | Reactivity with Sulfonyl Fluorides | Influencing Factors | Reference |

| Lysine | Forms stable sulfonamide adducts. | Proximity to acidic residues (glutamate, aspartate), local pH, solvent accessibility. | stanford.edunih.govnih.gov |

| Histidine | Forms stable sulfonyl-imidazole adducts. | Proximity to basic residues, local pH, conformational constraints of the probe. | stanford.edunih.govescholarship.org |

Tyrosine Residues

Tyrosine is a primary target for sulfonyl fluorides in the context of SuFEx chemistry. rsc.orgnih.govacs.orgresearchgate.net The phenolate anion of the tyrosine side chain is a potent nucleophile that readily reacts with the sulfonyl fluoride group to form a stable sulfonate ester. This reaction has been extensively utilized for protein bioconjugation, the development of covalent inhibitors, and the identification of ligandable hotspots on protein surfaces. acs.orgresearchgate.net

The reactivity with tyrosine is also highly context-dependent, with the local microenvironment playing a critical role. acs.orgnih.gov The presence of nearby basic residues such as lysine, arginine, or histidine can enhance the nucleophilicity of the tyrosine hydroxyl group by facilitating its deprotonation. nih.gov The rational design of sulfonyl fluoride probes has enabled the specific targeting of tyrosine residues in protein binding sites. acs.orgnih.gov

Chemoproteomic studies have demonstrated that a significant number of tyrosine residues across the proteome are accessible to modification by sulfonyl fluoride probes, making them valuable tools for exploring the "ligandable" proteome beyond traditional cysteine-targeting strategies. nih.govnih.gov

The table below presents data on the chemoselectivity of SuFEx reactions for tyrosine modification under specific conditions.

| Catalyst | Outcome | Reference |

| Tetramethylguanidine (TMG) | Selective deprotonation and derivatization of tyrosine over other nucleophilic amino acids. | nih.gov |

Cysteine Reactivity and Adduct Stability Analysis

While cysteine is one of the most nucleophilic amino acid residues at physiological pH, its reaction with sulfonyl fluorides leads to the formation of an unstable thiosulfonate ester adduct. nih.gov This intermediate is prone to collapse, typically yielding the corresponding sulfinic acid. nih.gov Consequently, sulfonyl fluorides are generally not considered suitable for forming stable covalent linkages with cysteine residues in the same manner as they do with serine, lysine, or tyrosine. This characteristic distinguishes them from other electrophiles commonly used to target cysteine.

Comparison of Reactivity: Sulfonyl Fluorides vs. Sulfonyl Chlorides and other Sulfonyl Halides

The reactivity and stability of sulfonyl halides decrease in the order: fluorides > chlorides > bromides > iodides. wikipedia.orgwikiwand.com Sulfonyl fluorides and sulfonyl chlorides are the most commonly used members of this class in chemical synthesis and biology. wikipedia.orgwikiwand.com

Sulfonyl Fluorides:

Stability: They are significantly more stable than sulfonyl chlorides, exhibiting greater resistance to hydrolysis and thermal decomposition. nih.gov This stability makes them more suitable for applications in biological systems where aqueous stability is paramount.

Reactivity: While less reactive than sulfonyl chlorides, their reactivity is sufficient for selective modification of nucleophilic amino acid residues, especially when facilitated by the binding energy of a ligand-protein interaction. stanford.edunih.gov This "tunable" reactivity is a key advantage in designing targeted covalent probes.

Selectivity: Sulfonyl fluorides tend to be more chemoselective in their reactions, primarily undergoing substitution at the sulfur atom (SuFEx). nih.govresearchgate.net

Sulfonyl Chlorides:

Stability: Sulfonyl chlorides are more susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. wikipedia.orgwikiwand.com This can lead to off-target reactions and a shorter effective lifetime in aqueous media.

Reactivity: They are more reactive electrophiles than sulfonyl fluorides and react readily with a broader range of nucleophiles, including water, alcohols, and amines. wikipedia.orgwikiwand.comnoaa.gov This high reactivity can lead to a lack of selectivity in complex biological environments.

Selectivity: Their higher reactivity can sometimes be advantageous in synthetic applications where a stronger electrophile is required, for instance, with sterically hindered amines. nih.govresearchgate.net

The following table provides a comparative overview of the properties of sulfonyl fluorides and sulfonyl chlorides.

| Property | Sulfonyl Fluorides | Sulfonyl Chlorides | Reference |

| Stability to Hydrolysis | High | Low | nih.gov |

| Thermal Stability | High | Low | nih.gov |

| General Reactivity | Moderate | High | nih.govresearchgate.net |

| Chemoselectivity | High (SuFEx) | Lower |

Alternative Reactivity Pathways of Pyridine (B92270) Sulfonyl Fluorides

While the canonical reactivity of sulfonyl fluorides is dominated by the Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, recent research has begun to uncover alternative, non-canonical reaction pathways. imperial.ac.uk These findings challenge the traditional view of sulfonyl fluorides as solely participating in nucleophilic substitution at the sulfur center.

One notable alternative pathway involves the entire -SO2F group acting as a leaving group. imperial.ac.uk This has been observed in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, the pyridine sulfonyl fluoride can act as an electrophilic coupling partner, with the C-S bond being cleaved rather than the S-F bond. This opens up new synthetic possibilities for the derivatization of pyridine scaffolds.

Another emerging area is defluorosulfonylative coupling, where the sulfonyl fluoride group is transformed in a way that leads to the formation of new carbon-carbon or carbon-heteroatom bonds, again with the departure of the SO2F moiety in some form. imperial.ac.uk The mechanistic details of these reactions are still under investigation but represent a significant expansion of the chemical space accessible from pyridine sulfonyl fluorides.

These unconventional reactivities highlight the versatility of the sulfonyl fluoride group and suggest that its role in chemical synthesis may be broader than previously appreciated. The specific conditions required to favor these alternative pathways over the traditional SuFEx reaction are a subject of ongoing research.

Defluorosulfonylation and Carbocation Generation

A novel reaction pathway for sulfonyl fluorides involves defluorosulfonylation, a process where the entire sulfonyl fluoride group departs to generate a carbocation. This reactivity is distinct from the more common SuFEx pathway, which involves nucleophilic substitution at the sulfur center.

Research has shown that 3-aryloxetane sulfonyl fluorides can undergo a defluorosulfonylative reaction when treated with amines. This process is promoted by warming and does not require a catalyst, proceeding through the formation of an oxetane (B1205548) carbocation intermediate that is then trapped by the amine. The sulfonyl fluoride group, in this context, serves as a stable precursor to a reactive carbocation.

While this specific defluorosulfonylation pathway has not been extensively documented for pyridine sulfonyl fluorides, their application in deoxyfluorination reactions offers conceptual parallels. In reactions mediated by reagents like 2-pyridinesulfonyl fluoride (PyFluor), an alcohol substrate is converted into a pyridinesulfonate ester. This ester is an excellent leaving group, and its departure imparts significant carbocationic character to the adjacent carbon atom, facilitating its substitution by a fluoride ion. It is plausible that for a substrate capable of forming a highly stabilized carbocation (e.g., benzylic or tertiary), the departure of the pyridinesulfonate group could proceed through a more discrete carbocation intermediate.

Transformations Involving Sulfonyl Fluoride Radicals

Beyond ionic pathways, sulfonyl fluorides can be precursors to sulfur(VI) radicals, unlocking a different spectrum of chemical transformations. The conversion of the typically electrophilic sulfonyl fluoride into a radical species is challenging due to the high S-F bond dissociation energy and high reduction potentials. However, cooperative catalytic systems have emerged to overcome this barrier.

A general strategy involves the combination of an organosuperbase, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and photoredox catalysis. The proposed mechanism involves:

Activation: The organosuperbase activates the sulfonyl fluoride via nucleophilic attack on the sulfur center, forming a more readily reducible sulfonyl-onium intermediate and expelling a fluoride anion.

Single-Electron Transfer (SET): The excited state of a photocatalyst reduces this activated intermediate via SET.

Fragmentation: The resulting species undergoes fragmentation to generate a sulfonyl radical (RSO₂•).

This sulfonyl radical can then engage in various transformations, such as addition to alkenes to form new C-S bonds. Pyridinium-based reagents have been successfully employed in photoredox-catalyzed radical reactions, demonstrating the viability of pyridine scaffolds in such processes. nih.gov For this compound, the electron-withdrawing nature of the chloro-substituted ring is expected to enhance the electrophilicity of the sulfur atom, potentially facilitating the initial activation step by the organosuperbase and promoting entry into the radical catalytic cycle. nih.gov

Mechanistic Elucidation of Catalyzed Reactions Involving Pyridine Sulfonyl Fluorides

Catalysis is central to harnessing the reactivity of pyridine sulfonyl fluorides, particularly for activating the robust S-F bond towards nucleophilic substitution.

Role of Catalysts in Activating the S-F Bond

The activation of the S-F bond in pyridine sulfonyl fluorides is most prominently demonstrated in deoxyfluorination reactions using PyFluor. In these transformations, strong, non-nucleophilic Brønsted bases play a crucial catalytic role.

The proposed mechanism suggests that the base does not directly activate the sulfonyl fluoride but rather facilitates the nucleophilic attack of the alcohol substrate. acs.org The protonated base then activates the S-F bond in the resulting sulfonate ester intermediate by forming a hydrogen bond with the fluorine atom. This interaction stabilizes the developing fluoride leaving group, lowering the energy barrier for the subsequent substitution step. acs.orgucla.edu Strong amidine and guanidine bases are uniquely effective in this role.

Below is a table summarizing the performance of different sulfonyl fluorides and bases in a model deoxyfluorination reaction, illustrating the interplay between the electronic nature of the pyridine ring and the choice of catalyst.

| Entry | Sulfonyl Fluoride | Base (2 equiv) | Yield (%) | Selectivity (F:elimination) |

| 1 | Perfluoro-1-butanesulfonyl fluoride (PBSF) | DBU | 71 | 6.5:1 |

| 2 | 4-Nitrophenylsulfonyl fluoride | DBU | 72 | 16:1 |

| 3 | 2-Pyridinesulfonyl fluoride (PyFluor) | DBU | 79 | >20:1 |

| 4 | 3-Pyridinesulfonyl fluoride | DBU | 75 | >20:1 |

| 5 | 5-Chloropyridine-2-sulfonyl fluoride | DBU | 81 | >20:1 |

| 6 | 2-Pyridinesulfonyl fluoride (PyFluor) | MTBD | 75 | >20:1 |

Data derived from studies on deoxyfluorination of 1-(4-methoxyphenyl)ethanol. ucla.edu

Identification and Characterization of Reaction Intermediates

In base-mediated reactions of pyridine sulfonyl fluorides with alcohols, the primary reaction intermediate is a pyridinesulfonate ester . This intermediate forms rapidly and quantitatively upon mixing the alcohol and the sulfonyl fluoride in the presence of a base. It is then gradually converted to the final fluorinated product over the course of the reaction. ucla.edu

The interaction between the base and the sulfonyl fluoride has also been investigated. While bases like DBU are proposed to act primarily as Brønsted bases, the formation of a cationic adduct between DBU and PyFluor has been detected by LC-MS. ucla.edu However, this species forms much more slowly than the sulfonate ester intermediate under standard reaction conditions, suggesting it may be a side product or part of a minor competing pathway rather than the main productive intermediate. ucla.edu

In radical pathways initiated by photoredox catalysis, the key intermediates include:

Base-Activated Sulfonyl Fluoride: A sulfonyl-onium species formed from the reaction of the sulfonyl fluoride with a superbase like DBU. nih.gov

Sulfonyl Radical (RSO₂•): Generated upon single-electron reduction and fragmentation of the activated intermediate. nih.gov

Carbon-Centered Radicals: Formed after the addition of the sulfonyl radical to an unsaturated C-C bond. nih.gov

Transition State Analysis and Reaction Coordinate Studies

Computational studies, primarily using density functional theory (DFT), have provided insight into the mechanism of SuFEx reactions. For the reaction of a sulfonyl fluoride with a primary amine nucleophile, the pathway is understood to be an Sₙ2-type reaction. The transition state involves the nucleophilic attack of the amine on the sulfur center, occurring concurrently with the cleavage of the S-F bond. A complementary base significantly lowers the reaction barrier by deprotonating the amine nucleophile in the transition state, thereby increasing its nucleophilicity.

For the deoxyfluorination reaction with PyFluor, a key mechanistic proposal involves a transition state where the protonated base activates the sulfonyl fluoride leaving group. acs.org The reaction coordinate involves the initial, rapid formation of the sulfonate ester, followed by a slower, higher-barrier step where the fluoride displaces the sulfonate. The transition state for this latter step is stabilized by a hydrogen-bonding interaction between the protonated base and the fluorine atom of the S-F bond. acs.org

For this compound, the strong inductive electron-withdrawing effect of the chloro-substituent and the pyridine nitrogen would increase the partial positive charge on the sulfur atom. This electronic effect is expected to stabilize the negatively charged transition state of nucleophilic attack, thereby lowering the activation energy and accelerating the rate of both SuFEx-type reactions and the initial formation of the sulfonate ester intermediate.

Influence of Electronic and Steric Factors on this compound Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by a combination of electronic effects imparted by the pyridine ring and the chlorine substituent, as well as steric factors related to the substituent's position.

Electronic Effects: The pyridine ring itself is intrinsically electron-deficient due to the electronegativity of the nitrogen atom. This property makes the attached sulfonyl group more electrophilic compared to a similar benzenesulfonyl fluoride. Studies on PyFluor analogues have shown that the pyridine ring primarily acts as an inductive electron-withdrawing group. acs.orgucla.edu The introduction of an additional electron-withdrawing substituent, such as the chlorine atom at the 6-position, further enhances this effect. The chloro group exerts a strong -I (inductive) effect, which significantly increases the electrophilicity of the sulfur center. This heightened electrophilicity is predicted to increase the reactivity of this compound towards nucleophiles compared to the unsubstituted PyFluor. Indeed, studies have shown that incorporating electron-withdrawing groups on the pyridine ring can lead to modest improvements in reaction yields. ucla.edu

Steric Factors: The placement of a substituent at the 6-position (ortho to the nitrogen) introduces potential steric hindrance. This can influence reactivity in several ways:

Attack at Sulfur: For nucleophilic attack at the sulfur atom (the typical SuFEx pathway), the steric effect of the 6-chloro group is likely to be minimal, as it is relatively remote from the reaction center.

Interaction at Nitrogen: Steric hindrance around the pyridine nitrogen can be significant. Bulky groups at the 2- and 6-positions are known to decrease the basicity and nucleophilicity of the nitrogen atom, effectively shielding it from interacting with protons or other electrophiles. rsc.orgthieme-connect.com This could be advantageous for this compound, as it may disfavor side reactions involving the pyridine nitrogen, such as quaternization or catalyst coordination, thereby improving the selectivity for reactions at the sulfonyl fluoride moiety.

Regioselectivity: In reactions of 2,6-disubstituted pyridines, steric factors can play a crucial role in directing regioselectivity. For instance, in nucleophilic aromatic substitution reactions of 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position can direct incoming nucleophiles towards the less hindered 6-position. researchgate.net While the sulfonyl fluoride group is not typically a leaving group in SₙAr reactions, the steric environment created by the 6-chloro substituent could influence the conformational preferences of the molecule and the accessibility of the sulfonyl group to incoming reagents.

Advanced Applications in Organic Synthesis and Chemical Biology

Building Block Utility of 6-Chloropyridine-2-sulfonyl Fluoride (B91410)

The unique arrangement of reactive sites on 6-Chloropyridine-2-sulfonyl fluoride allows for its sequential and controlled functionalization. Both the chlorine atom on the pyridine (B92270) ring and the sulfonyl fluoride group can participate in distinct chemical transformations, making it a powerful scaffold for generating molecular diversity.

The pyridine ring is a ubiquitous structural motif in pharmaceuticals and functional materials. This compound serves as an excellent precursor for synthesizing polysubstituted pyridines. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of substituents. Concurrently, the sulfonyl fluoride group can be transformed into sulfonamides, sulfonate esters, or other functionalities through reactions like the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. rhhz.netnih.gov

This orthogonal reactivity is exemplified in synthetic strategies where related halosubstituted pyridyl fluorosulfates are used. For instance, a synthetic route to the anti-inflammatory drug Etoricoxib utilized 5-bromo-6-chloropyridin-3-yl fluorosulfate, demonstrating how different positions on the pyridine ring can be selectively functionalized. nih.gov The chloro group can be displaced by one nucleophile, while the sulfonyl fluoride offers a handle for another coupling reaction, enabling a modular approach to complex pyridine derivatives.

The general strategy for utilizing such building blocks is outlined below:

| Reactive Site | Type of Reaction | Potential Nucleophiles/Reagents | Resulting Functional Group |

|---|---|---|---|

| C6-Cl | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Aminopyridines, Alkoxypyridines, Thioethers |

| C2-SO2F | Sulfur(VI) Fluoride Exchange (SuFEx) | Phenols, Amines, Silyl (B83357) Ethers | Sulfonate Esters, Sulfonamides |

This dual reactivity allows chemists to construct libraries of functionalized pyridines for applications in drug discovery and materials science. rhhz.netacs.org

The concept of iterative synthesis, where a molecule is built up in a stepwise and controlled manner, can theoretically leverage bifunctional building blocks like this compound. While direct examples are not prevalent in the literature for this specific compound, the principles of SuFEx chemistry allow for such applications. rhhz.net One functional group can be used to attach the pyridine core to a solid support or a larger molecular fragment. The second functional group can then be modified in a subsequent step. This process can be repeated to build complex, well-defined molecular architectures.

The SuFEx reaction is a powerful tool for polymer and macrocycle synthesis due to its high efficiency and functional group tolerance. nih.gov Bifunctional monomers containing sulfonyl fluoride groups can be polymerized with corresponding bis-phenols or other nucleophiles to create polysulfonates and polysulfates. These polymers are of interest as high-performance engineering materials.

This compound, or derivatives where the chloro group is replaced by another SuFEx-compatible functional group, could serve as a monomer or a chain-capping agent in such polymerizations. The incorporation of the pyridine unit into the polymer backbone can impart specific properties, such as thermal stability, altered solubility, or metal-coordinating capabilities.

Similarly, the synthesis of macrocycles can be achieved via intramolecular or intermolecular SuFEx reactions under high-dilution conditions. The defined geometry of the pyridine ring in this compound makes it an attractive component for creating shape-persistent macrocycles with potential applications in host-guest chemistry and molecular recognition.

Applications in Bioconjugation and Chemical Probes

The sulfonyl fluoride moiety is recognized as a "privileged warhead" in chemical biology. rsc.org Its moderate reactivity and stability in aqueous environments make it ideal for the covalent modification of biological macromolecules, particularly proteins.

Sulfonyl fluorides are electrophiles that can form stable covalent bonds with nucleophilic amino acid residues in proteins. Unlike more aggressive electrophiles, their reactivity is often context-dependent, meaning they preferentially react with nucleophiles in the specific microenvironment of a protein's binding site. This property leads to greater target selectivity. rsc.orgnih.gov

The primary amino acid residues targeted by sulfonyl fluorides include:

Serine: The hydroxyl group of a reactive serine, often found in the active sites of proteases, can attack the sulfonyl fluoride.

Tyrosine: The phenolic hydroxyl group of tyrosine is a common target. nih.gov

Lysine (B10760008): The ε-amino group of lysine can also act as a nucleophile.

Threonine, Cysteine, and Histidine: These residues can also be modified under specific conditions. rsc.org

The pyridine component of this compound can act as a recognition element, directing the sulfonyl fluoride "warhead" to a specific binding pocket on a target protein. By modifying the substituent at the 6-position (replacing the chlorine), researchers can tune the affinity and selectivity of the molecule for a particular protein target.

Activity-based probes (ABPs) are chemical tools used to study the activity of enzymes within their native biological context. A typical ABP consists of a recognition element, a reactive group (the warhead), and a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag for enrichment).

Sulfonyl fluorides are excellent warheads for ABPs. nih.gov A probe based on the this compound scaffold could be designed by replacing the chlorine atom with a linker attached to a reporter tag. Such a probe would covalently label active enzymes, allowing for their detection, quantification, and identification from complex biological samples like cell lysates. nih.gov

For example, sulfonyl fluoride probes have been successfully developed to target serine proteases and kinases. nih.govnih.gov In these designs, the core scaffold (analogous to the pyridine ring) provides binding affinity for the enzyme class, while the sulfonyl fluoride reacts with a conserved nucleophilic residue in the active site, leading to irreversible inhibition and labeling. The development of such probes based on the pyridyl scaffold of this compound could expand the toolkit for studying various enzyme families. nih.govmdpi.com

Utilization in Proteome Profiling

Sulfonyl fluorides have emerged as powerful reactive probes for activity-based protein profiling (ABPP), a chemoproteomic strategy used to identify and characterize enzyme function directly in complex biological systems. nih.govresearchgate.netnih.govox.ac.uk The electrophilic nature of the sulfonyl fluoride moiety allows it to covalently react with nucleophilic residues in enzyme active sites, such as serine, tyrosine, and lysine. acs.org This covalent labeling provides a means to "tag" active enzymes for subsequent identification and quantification.

While specific studies detailing the use of this compound in broad proteome profiling are not extensively documented, the general principles of using sulfonyl fluoride probes are well-established. These probes are designed with a recognition element that directs them to a specific class of enzymes and a reporter tag (like biotin or a fluorophore) for detection. The pyridine scaffold of this compound can serve as a recognition element, potentially directing the probe to certain classes of proteins that bind pyridine-containing molecules.

Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

| Amino Acid | Nucleophilic Group | Reactivity with Sulfonyl Fluorides |

| Serine | Hydroxyl (-OH) | High |

| Tyrosine | Phenolic Hydroxyl (-OH) | Moderate to High |

| Lysine | Epsilon-amino (-NH2) | Moderate |

| Threonine | Hydroxyl (-OH) | Moderate |

| Cysteine | Thiol (-SH) | Low (often reversible) |

| Histidine | Imidazole (B134444) | Low |

This table provides a general overview of the reactivity of sulfonyl fluorides with various amino acid residues, which is the basis for their use in proteome profiling.

Medicinal Chemistry and Drug Discovery Applications of Pyridine Sulfonyl Fluoride Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. rsc.orgnih.gov The incorporation of a sulfonyl fluoride group onto this scaffold, as seen in this compound, provides a versatile platform for the development of novel therapeutics.

Scaffold Development for Library Synthesis in Drug Discovery

The pyridine sulfonyl fluoride scaffold is a valuable starting point for the synthesis of compound libraries for high-throughput screening. The reactivity of the sulfonyl fluoride group can be harnessed through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that allow for the rapid and efficient connection of molecular building blocks. nih.gov This enables the creation of large and diverse libraries of compounds from a common precursor like this compound. The chlorine atom on the pyridine ring also offers a site for further chemical modification through cross-coupling reactions, adding another layer of diversity to the synthesized library.

Design of Irreversible Covalent Inhibitors for Target Proteins

Covalent inhibitors, which form a permanent bond with their target protein, can offer advantages in terms of potency and duration of action. The sulfonyl fluoride moiety is an effective "warhead" for designing targeted covalent inhibitors. researchgate.netacs.orgbohrium.comnih.gov By attaching the this compound scaffold to a molecule that selectively binds to a target protein, researchers can create an inhibitor that will irreversibly bind to a nucleophilic amino acid in the protein's active site. This strategy has been successfully employed to develop inhibitors for a range of protein classes, including kinases and proteases.

Table 2: Examples of Protein Classes Targeted by Sulfonyl Fluoride-Based Covalent Inhibitors

| Protein Class | Targeted Nucleophilic Residue(s) | Therapeutic Area |

| Serine Proteases | Serine | Inflammation, Coagulation |

| Kinases | Lysine, Tyrosine | Oncology, Immunology |

| Glutathione Transferases | Tyrosine | Oncology |

| Deubiquitinases | Cysteine (less common) | Oncology, Neurodegeneration |

This table illustrates the broad applicability of sulfonyl fluoride warheads in the design of covalent inhibitors for various disease-relevant protein families.

Precursors for Radiopharmaceutical Development (e.g., 18F-Radiolabeling)

Positron Emission Tomography (PET) is a powerful imaging technique that relies on the use of radiolabeled tracer molecules. Fluorine-18 (¹⁸F) is a commonly used positron-emitting isotope for PET. frontiersin.orgnih.gov The sulfonyl fluoride group provides a convenient handle for the introduction of ¹⁸F into a molecule. acs.orgnih.gov The corresponding sulfonyl chloride can be reacted with [¹⁸F]fluoride to produce the ¹⁸F-labeled sulfonyl fluoride. This approach allows for the late-stage radiolabeling of complex molecules, which is often a challenge in the development of PET tracers. While specific examples of this compound being used as a precursor for a clinical PET tracer are not prominent, the underlying chemistry is well-suited for this application.

Applications in Agrochemicals

The chloropyridine moiety is a common feature in a number of successful agrochemicals, including insecticides and herbicides. yufengchemicals.comchempanda.cominnospk.comagropages.com The unique electronic properties of the chlorinated pyridine ring can contribute to the biological activity and metabolic stability of these compounds. While the direct application of this compound in a commercial agrochemical is not widely reported, its structural motifs are relevant to the field. The sulfonyl fluoride group could be used to develop novel covalent inhibitors of essential enzymes in pests or weeds, representing a potential avenue for the discovery of new crop protection agents.

Contributions to Materials Science

The reactivity of the sulfonyl fluoride group under SuFEx conditions also lends itself to applications in materials science, particularly in the synthesis and modification of polymers. researchgate.netescholarship.orgpdx.edursc.orgnih.gov Sulfonyl fluoride-containing monomers can be polymerized, or polymers can be functionalized with sulfonyl fluoride groups to create reactive materials. These materials can then be modified through SuFEx click chemistry to introduce a wide range of functionalities, altering their physical and chemical properties. For instance, a polymer bearing this compound moieties could be cross-linked or grafted with other polymers to create novel materials with tailored properties for applications such as coatings, membranes, or functional surfaces.

Computational Studies and Theoretical Insights into 6 Chloropyridine 2 Sulfonyl Fluoride

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and bonding of 6-chloropyridine-2-sulfonyl fluoride (B91410). These computational methods allow for the detailed analysis of molecular orbitals, charge distribution, and the nature of chemical bonds within the molecule.

The pyridine (B92270) ring, being a heteroaromatic system, possesses a unique electronic landscape. The nitrogen atom, being more electronegative than carbon, induces a dipole moment and alters the electron density distribution around the ring. The presence of a chlorine atom at the 6-position and a sulfonyl fluoride group at the 2-position further modulates this electronic structure through inductive and mesomeric effects. The chlorine atom, being highly electronegative, withdraws electron density from the pyridine ring via the sigma bond (inductive effect). This electron-withdrawing effect can influence the reactivity of the ring towards nucleophilic and electrophilic attack. rsc.orgnih.gov

The sulfonyl fluoride group (-SO₂F) is a strong electron-withdrawing group. The sulfur atom in the +6 oxidation state, bonded to two oxygen atoms and a highly electronegative fluorine atom, creates a significant partial positive charge on the sulfur center. This makes the sulfonyl group a potent electrophile. The bonding within the sulfonyl fluoride moiety is characterized by highly polarized covalent bonds, with significant charge separation between the sulfur, oxygen, and fluorine atoms.

Natural Bond Orbital (NBO) analysis can reveal details about intramolecular charge delocalization and its impact on bond strength. rsc.org For 6-chloropyridine-2-sulfonyl fluoride, NBO analysis would likely show strong polarization of the S-F and S=O bonds, contributing to the electrophilic nature of the sulfur atom. Furthermore, the analysis would elucidate the electronic interactions between the substituents and the pyridine ring, quantifying the extent of electron withdrawal.

Frontier molecular orbital theory (HOMO-LUMO analysis) is another crucial tool for understanding the reactivity of the molecule. The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the LUMO is expected to be localized primarily on the sulfonyl fluoride group and the pyridine ring, indicating their susceptibility to nucleophilic attack. DFT calculations can precisely map the HOMO and LUMO distributions, providing a visual representation of the molecule's reactive sites. ias.ac.inresearcher.life

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecular surface. rsc.org For this compound, the MEP would show regions of negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group, indicating their potential to interact with electrophiles or act as hydrogen bond acceptors. Conversely, regions of positive potential would be expected around the sulfur atom and the hydrogen atoms of the pyridine ring, highlighting their susceptibility to nucleophilic attack.

Interactive Data Table: Calculated Electronic Properties of Substituted Pyridines

This table presents representative calculated electronic properties for substituted pyridines, illustrating the influence of different functional groups on the electronic environment of the pyridine ring. The values are indicative and would vary based on the specific computational method and basis set used.

| Substituent at 2-position | Substituent at 6-position | Calculated Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| -H | -H | 2.22 | -6.70 | -0.38 |

| -Cl | -H | 3.58 | -6.95 | -0.85 |

| -SO₂F | -H | 4.80 | -7.50 | -1.50 |

| -SO₂F | -Cl | 5.10 | -7.80 | -1.85 |

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the intricate details of reaction mechanisms involving this compound. The primary reaction of interest for this class of compounds is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry process where a nucleophile displaces the fluoride ion from the sulfonyl group. nih.govacs.org DFT calculations are widely used to map the potential energy surface of these reactions, identifying key stationary points such as reactants, products, intermediates, and transition states.

Characterization of Transition States and Intermediates

For the SuFEx reaction of this compound with a nucleophile (e.g., an amine or a phenoxide), computational methods can precisely characterize the geometry and electronic structure of the transition state. The reaction is generally understood to proceed through an Sₙ2-type mechanism at the sulfur center. nih.gov The transition state would involve the incoming nucleophile forming a partial bond with the sulfur atom, while the S-F bond is partially broken. The geometry is typically a trigonal bipyramidal-like structure around the sulfur atom.

Frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. nih.gov The magnitude of this imaginary frequency can provide insights into the curvature of the potential energy surface at the transition state.

In some cases, the reaction may involve the formation of a metastable intermediate, such as a Meisenheimer-like complex in nucleophilic aromatic substitution on the pyridine ring. nih.govresearchgate.net Computational studies can identify and characterize these intermediates, providing their geometries, energies, and electronic properties.

Energy Landscape Analysis of Reaction Pathways

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed energy landscape for the reaction pathway can be constructed. This energy profile provides crucial information about the thermodynamics and kinetics of the reaction. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. A lower activation energy implies a faster reaction. nih.gov

Interactive Data Table: Calculated Energy Barriers for SuFEx Reaction

This table provides hypothetical calculated activation energies (ΔE‡) and reaction energies (ΔE_rxn) for the SuFEx reaction of a generic pyridine sulfonyl fluoride with different nucleophiles, illustrating how the nature of the nucleophile can influence the reaction kinetics and thermodynamics.

| Nucleophile | Solvent | ΔE‡ (kcal/mol) | ΔE_rxn (kcal/mol) |

| Methylamine | Gas Phase | 38.0 | -1.9 |

| Methylamine | Water (implicit) | 30.5 | -3.5 |

| Phenoxide | Gas Phase | 25.0 | -15.0 |

| Phenoxide | Water (implicit) | 20.0 | -18.0 |

Prediction of Reactivity and Selectivity Profiles

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of this compound in various chemical transformations. By analyzing the electronic and steric properties of the molecule, it is possible to forecast which sites are most susceptible to attack and which reaction pathways are most favorable.

The reactivity of the sulfonyl fluoride group towards nucleophiles can be modulated by the electronic properties of the pyridine ring and its substituents. The electron-withdrawing nature of the chlorine atom at the 6-position is expected to enhance the electrophilicity of the sulfur center in the sulfonyl fluoride group, thereby increasing its reactivity towards nucleophiles. DFT-based reactivity descriptors, such as the Fukui function and local softness, can be calculated to quantify the reactivity of different atomic sites within the molecule.

Regioselectivity is a key aspect of the chemistry of substituted pyridines. In addition to the SuFEx reaction at the sulfonyl group, nucleophilic aromatic substitution (SₙAr) could potentially occur at the chlorine-bearing carbon atom. Computational modeling can be used to compare the activation barriers for these two competing pathways. By calculating the transition state energies for nucleophilic attack at the sulfur atom versus the carbon atom of the C-Cl bond, a prediction can be made about the preferred reaction site. Generally, the sulfonyl fluoride group is a highly reactive electrophilic center, making the SuFEx reaction the more probable pathway. nih.gov

The aryne distortion model, which can be evaluated using DFT calculations, can also be used to predict regioselectivity in reactions involving pyridyne intermediates, although this is less relevant for the primary reactivity of this compound itself. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies for Covalent Binding

Sulfonyl fluorides are recognized as "privileged warheads" in chemical biology and drug discovery for their ability to form covalent bonds with nucleophilic amino acid residues in proteins, such as serine, threonine, lysine (B10760008), tyrosine, and histidine. nih.govx-mol.netenamine.net Molecular docking simulations are a powerful computational tool to predict the binding mode of this compound within the active site of a target protein and to investigate the potential for covalent bond formation.

Covalent docking algorithms are specifically designed to model the formation of a covalent bond between a ligand and a protein. nih.govresearchgate.net These methods typically involve a non-covalent docking step to identify favorable binding poses, followed by a step that models the covalent reaction with a nearby nucleophilic residue. The output of a covalent docking simulation includes the predicted binding pose of the covalently attached ligand, as well as scoring functions that estimate the binding affinity.

By analyzing the docked poses, researchers can assess the proximity and orientation of the sulfonyl fluoride group relative to nucleophilic residues in the active site. This information is crucial for predicting whether a covalent reaction is likely to occur and for identifying the specific amino acid that will be modified. Molecular dynamics (MD) simulations can be subsequently employed to study the stability of the covalent complex and the dynamics of the protein-ligand interactions over time.

Emerging Trends and Future Research Directions

Development of Next-Generation Catalytic Systems for Pyridine (B92270) Sulfonyl Fluoride (B91410) Synthesis

The synthesis of sulfonyl fluorides has traditionally relied on methods such as the conversion of sulfonyl chlorides to their fluoride counterparts. However, the demand for more efficient, milder, and functional group-tolerant methods has spurred the development of novel catalytic systems. Future research will likely focus on adapting and refining these systems for the specific synthesis of 6-Chloropyridine-2-sulfonyl fluoride and its derivatives.

Key areas of development include:

Transition-Metal Catalysis: Palladium, nickel, and copper-catalyzed reactions have shown promise in the synthesis of aryl sulfonyl fluorides from aryl halides, triflates, and boronic acids. acs.org Future work will likely involve the development of tailored ligand systems to improve the efficiency and selectivity of these reactions for pyridine-based substrates.

Organocatalysis: The use of organocatalysts, such as hindered guanidine (B92328) bases (e.g., 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) - BTMG), has been shown to accelerate SuFEx reactions, often in synergy with silicon additives like hexamethyldisilazane (B44280) (HMDS). princeton.eduacs.org Research into new organocatalytic systems for the direct synthesis of pyridine sulfonyl fluorides is a promising avenue.

Photoredox and Electrocatalysis: These emerging techniques offer mild and environmentally benign alternatives for the synthesis of sulfonyl fluorides. nih.gov Their application to the synthesis of heteroaromatic sulfonyl fluorides, including this compound, is an area ripe for exploration.

Bismuth Catalysis: Recent studies have demonstrated the use of bismuth catalysts for the synthesis of aryl sulfonyl fluorides from boronic acids. nih.govacs.org The application of this redox-neutral catalytic system to heteroaryl boronic acids presents an exciting opportunity for the synthesis of pyridine sulfonyl fluorides. nih.govacs.org

A comparative overview of potential catalytic systems is presented in the table below.

| Catalytic System | Precursors | Advantages | Potential for Pyridine Sulfonyl Fluorides |

| Transition-Metal Catalysis (Pd, Ni, Cu) | Aryl halides, triflates, boronic acids | High efficiency, broad substrate scope | High, requires ligand optimization for heteroaromatic substrates. |

| Organocatalysis (e.g., BTMG, DBU) | Alcohols, silyl (B83357) ethers | Mild conditions, metal-free | High, particularly for SuFEx-type reactions involving the pyridine core. |

| Photoredox/Electrocatalysis | Alkyl bromides, alcohols, thiols | Green chemistry, mild conditions | High, offers novel synthetic routes from readily available starting materials. |

| Bismuth Catalysis | (Hetero)aryl boronic acids | Redox-neutral, good functional group tolerance | Very high, demonstrated effectiveness with heteroaryl boronic acids. |

Expansion of Substrate Scope and Functional Group Compatibility in SuFEx Chemistry

The utility of this compound as a synthetic building block is intrinsically linked to the scope and limitations of the reactions in which it participates. A major focus of future research will be to expand the range of nucleophiles and reaction partners that can be successfully coupled with this compound via SuFEx chemistry, while maintaining a high degree of functional group tolerance.

Current research in SuFEx chemistry demonstrates the coupling of sulfonyl fluorides with a variety of nucleophiles, including phenols, amines, and thiols. nih.gov For this compound, a key area of investigation will be its reactivity with a broader array of nucleophilic partners, including less conventional ones. The inherent stability of the sulfonyl fluoride group makes it compatible with a wide range of reaction conditions, a feature that will be further exploited. nih.govsigmaaldrich.com

Future research will likely focus on:

Systematic studies to delineate the functional group tolerance of SuFEx reactions involving this compound.

The development of new activation methods to enable reactions with less reactive nucleophiles.

The use of this compound in the synthesis of complex molecules and polymers, leveraging the robustness of the SuFEx ligation.

Advanced Strategies for Chemo-, Regio-, and Stereoselective Functionalization

The pyridine ring in this compound offers multiple sites for functionalization. Advanced synthetic strategies that can selectively modify the pyridine core, in addition to the sulfonyl fluoride and chloro substituents, are highly desirable for creating diverse molecular architectures.

Future research directions will likely include:

Late-Stage Functionalization: The development of methods for the selective C-H functionalization of the pyridine ring will allow for the introduction of various substituents at a late stage in the synthetic sequence. nih.govacs.org This is particularly valuable for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Regioselective Cross-Coupling: The chlorine atom at the 6-position provides a handle for transition-metal-catalyzed cross-coupling reactions. Investigating the selective functionalization at this position, while preserving the sulfonyl fluoride moiety, will be a key area of research.

Stereoselective Synthesis: For derivatives of this compound that contain chiral centers, the development of stereoselective synthetic methods will be crucial. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The vast and complex nature of chemical reaction space presents a significant challenge for the discovery and optimization of new synthetic methods. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity. acs.orgnih.gov

In the context of this compound, AI and ML can be applied to:

Predict Reaction Outcomes: Machine learning models can be trained on existing reaction data to predict the yield and potential side products of reactions involving sulfonyl fluorides. acs.orgprinceton.eduucla.edu This can help researchers to prioritize experiments and identify optimal reaction conditions.

Design Novel Reactions: AI algorithms can be used to propose novel synthetic routes to this compound and its derivatives, potentially uncovering new and more efficient synthetic strategies.

Optimize Catalytic Systems: By analyzing large datasets of catalytic reactions, ML can help to identify the key features of a catalyst that lead to high activity and selectivity, thereby guiding the design of next-generation catalysts.

The application of these computational tools is expected to significantly accelerate the pace of research and development in this area.

High-Throughput Screening and Combinatorial Library Synthesis for New Applications

The robust nature of SuFEx chemistry makes it ideally suited for high-throughput screening (HTS) and the synthesis of combinatorial libraries. nih.gov This approach allows for the rapid generation and evaluation of a large number of compounds for a variety of applications, particularly in drug discovery and materials science.

Future efforts in this area will likely involve:

Development of Automated Synthesis Platforms: The use of robotic systems to perform SuFEx reactions in a miniaturized and parallel format will enable the synthesis of large libraries of compounds derived from this compound. nih.govacs.org

Combinatorial Library Design: The design of libraries that systematically explore the chemical space around the this compound scaffold will be crucial for identifying compounds with desired properties.

Integration with High-Throughput Screening: The direct screening of these combinatorial libraries in biological or materials-based assays will facilitate the rapid discovery of new leads. jk-sci.com

Interdisciplinary Research Exploiting this compound and Its Derivatives

The unique properties of the sulfonyl fluoride group, including its stability and latent reactivity, make it an attractive functional group for a wide range of interdisciplinary applications. rsc.org Research involving this compound is expected to extend beyond traditional organic synthesis into areas such as chemical biology, medicinal chemistry, and materials science.

Potential interdisciplinary research directions include:

Chemical Biology: The use of this compound and its derivatives as chemical probes to study biological processes. The sulfonyl fluoride can act as a covalent "warhead" to selectively label proteins and other biomolecules. rsc.org

Medicinal Chemistry: The incorporation of the this compound motif into drug candidates. The sulfonyl fluoride group can be used to form covalent bonds with target proteins, potentially leading to more potent and selective drugs.

Materials Science: The use of this compound as a monomer or cross-linker in the synthesis of novel polymers with unique properties. The stability of the resulting sulfonamide or sulfonate linkages can impart desirable characteristics to the materials.

The continued exploration of these interdisciplinary applications will undoubtedly uncover new and exciting opportunities for this versatile chemical compound.

Q & A

Q. What are the recommended methods for synthesizing 6-chloropyridine-2-sulfonyl fluoride in a laboratory setting?

The synthesis typically involves sulfonation and fluorination of a pyridine precursor. A common approach is reacting 6-chloropyridine-2-thiol with chlorosulfonic acid under controlled conditions (0–5°C) to form the sulfonyl chloride intermediate, followed by treatment with potassium fluoride or a fluorinating agent like DAST (diethylaminosulfur trifluoride) to replace the chloride with fluoride. Strict temperature control and anhydrous conditions are critical to avoid side reactions or hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : NMR (δ ≈ 50–60 ppm for sulfonyl fluoride) and NMR (pyridine ring protons at δ 7.5–8.5 ppm) .

- IR spectroscopy : Strong absorption bands at ~1370 cm (S=O asymmetric stretch) and ~1180 cm (S-F stretch) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (CHClFNOS, exact mass 193.94 g/mol) .

Q. What are the common nucleophilic substitution reactions involving this compound?

The sulfonyl fluoride group reacts selectively with nucleophiles like amines or alcohols. For example:

- Reaction with primary amines (e.g., benzylamine) in DMF at room temperature yields sulfonamide derivatives.

- Hydrolysis under basic conditions (e.g., NaOH) produces sulfonic acid, but this is minimized in anhydrous environments .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing chlorine and sulfonyl fluoride groups activate the pyridine ring toward electrophilic substitution at the 4-position. Computational studies (DFT) show that the LUMO is localized on the pyridine ring, facilitating Suzuki-Miyaura couplings with aryl boronic acids when catalyzed by Pd(PPh) .

Q. What are the key considerations for ensuring the stability of this compound under varying storage conditions?

The compound is moisture-sensitive. Store under inert gas (argon) at –20°C in amber glass vials. Degradation products (e.g., sulfonic acid) can be monitored via NMR. Avoid prolonged exposure to light or temperatures above 25°C .

Q. How can researchers resolve contradictions in reported reaction yields when using this compound as a sulfonylation agent?

Discrepancies often arise from trace moisture or impurities in reagents. Standardize protocols by:

- Pre-drying solvents (e.g., molecular sieves in DMF).

- Validating purity via HPLC (C18 column, acetonitrile/water gradient) before use .

Q. What computational methods are suitable for predicting the regioselectivity of this compound in aromatic electrophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and Fukui indices to predict reactivity. The 4-position is most electrophilic due to resonance stabilization from the sulfonyl fluoride group .

Q. How do steric and electronic factors of substituents affect the sulfonyl fluoride group's reactivity in this compound?

Electron-withdrawing groups (e.g., Cl at position 6) enhance the electrophilicity of the sulfonyl fluoride, while bulky substituents (e.g., methyl at position 3) reduce reaction rates in SN2 mechanisms. Hammett σ values correlate with kinetic data .

Q. What are the methodological challenges in quantifying trace impurities in this compound using chromatographic techniques?

Challenges include:

Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound to explore bioactivity?

Synthesize analogs with variations at positions 2 (sulfonyl fluoride), 6 (chlorine), and 3 (introduce methyl, nitro, or amino groups). Test in vitro for enzyme inhibition (e.g., carbonic anhydrase) using fluorometric assays. Compare IC values to map electronic and steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.